Pharmacological Activity: Inactive Metabolite Status Versus Active Parent API
Drospirenone Acid Sodium Salt is the sodium salt of the open-ring acid metabolite (M11) of drospirenone, confirmed as pharmacologically inactive, in direct contrast to the parent drospirenone compound which is an active synthetic progestin with high affinity binding to progesterone receptors (PR) and mineralocorticoid receptors (MR) [1]. This inactivity distinction is critical for analytical applications where the compound serves as an impurity marker or reference standard. The parent drospirenone demonstrates high affinity binding to PR (approximately 30% of R5020 reference) and MR (approximately 230% of aldosterone reference), whereas the acid metabolite lacks affinity for PR, MR, or AR, thereby terminating pharmacological activity [2].
| Evidence Dimension | Pharmacological activity status and receptor binding |
|---|---|
| Target Compound Data | Drospirenone Acid Sodium Salt: pharmacologically inactive; no measurable affinity for PR, MR, or AR |
| Comparator Or Baseline | Drospirenone (parent API, CAS 67392-87-4): active progestin; PR affinity ~30% of R5020; MR affinity ~230% of aldosterone |
| Quantified Difference | Qualitative binary distinction: inactive (target) vs active (comparator) |
| Conditions | Human plasma metabolite identification studies; steroid receptor binding assays using uterine PR and kidney cytosol MR preparations |
Why This Matters
Procurement selection hinges on intended use: active API for formulation versus inactive reference standard for impurity profiling and analytical method validation.
- [1] DrugBank. Drospirenone: Pharmacology, Metabolism, and Metabolite Profile. DrugBank Database DB01395. View Source
- [2] Elger W, Beier S, Pollow K, et al. Conception and pharmacodynamic profile of drospirenone. Steroids. 2003;68(10-13):891-905. View Source
